Potassium ferric ethylenediaminetetraacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Iron Chelator

KFeEDTA's primary function is as a chelating agent for iron ions (Fe3+). A chelator is a molecule that can bind to metal ions and form a complex. This complexation process holds the metal ion in a soluble form, preventing it from interacting with other molecules in the solution [National Institutes of Health (.gov) on chelation: ]. This property makes KFeEDTA valuable in studies related to iron metabolism, iron homeostasis, and iron-dependent enzymes. For instance, researchers can use KFeEDTA to remove iron from biological samples to investigate its role in various cellular processes.

Fenton Reaction Studies

The Fenton reaction is a chemical reaction that generates highly reactive hydroxyl radicals (OH·). These radicals can damage biological molecules and are implicated in various diseases. KFeEDTA can be employed to manipulate iron availability in Fenton reaction experiments. By adding or removing KFeEDTA, researchers can control the concentration of free iron ions, thereby influencing the rate and extent of hydroxyl radical generation [ScienceDirect on Fenton reaction: ]. This allows for a deeper understanding of the role of iron in oxidative stress and related pathologies.

Soil Chemistry Research

KFeEDTA is used in soil science research to investigate the behavior and availability of iron in soil environments. Due to its chelating properties, KFeEDTA can solubilize iron minerals, making them more accessible to plants and microbes [American Chemical Society on soil chelates: ]. This is particularly useful in studies on iron-deficient soils or when investigating the impact of iron on plant growth and nutrient uptake.

Other Research Applications

KFeEDTA's unique properties also make it a versatile tool in other scientific disciplines. Some examples include:

- Biodegradation studies: Investigating the role of iron in microbial degradation processes.

- Protein purification: Removing iron contaminants that can interfere with protein functionality.

- Environmental remediation: Studying the mobilization and transport of iron in contaminated soils and water.

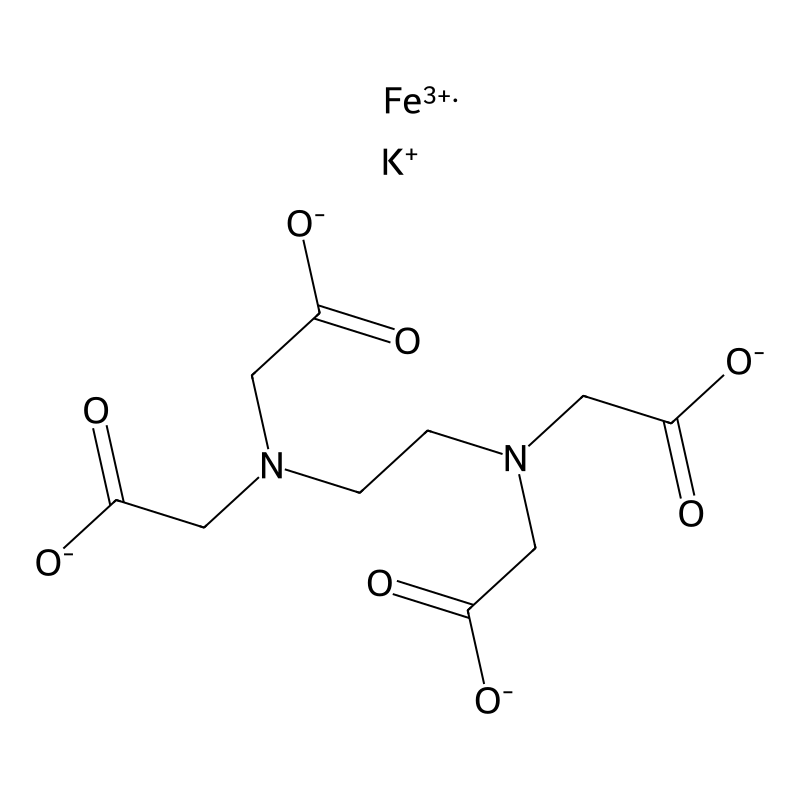

Potassium ferric ethylenediaminetetraacetate is a complex compound formed from the combination of potassium, ferric ions, and ethylenediaminetetraacetic acid. Its molecular formula is , and it has a molecular weight of approximately 383.15 g/mol. This compound appears as a white or yellowish solid and is primarily known for its chelating properties, particularly in binding metal ions such as iron(III) .

As a derivative of ethylenediaminetetraacetic acid, potassium ferric ethylenediaminetetraacetate plays a significant role in various chemical and biological processes. It is classified as a chelating agent, meaning it can form stable complexes with metal ions, thereby influencing their solubility and reactivity .

In this reaction, the ferric ion () reacts with the ethylenediaminetetraacetate ion () to form a stable complex, which prevents the ferric ion from precipitating as an insoluble salt . This reaction is crucial in various applications, including agriculture and biochemistry.

Potassium ferric ethylenediaminetetraacetate exhibits notable biological activity due to its ability to sequester metal ions. By binding to free iron ions, it can influence iron metabolism in biological systems. This property makes it valuable in studies related to iron homeostasis and the functioning of iron-dependent enzymes .

Moreover, potassium ferric ethylenediaminetetraacetate has been shown to interact with hemocyanin in molluscs, leading to its use as a molluscicide by disrupting oxygen transport in these organisms . Its high toxicity to aquatic arthropods necessitates careful application in environmental contexts.

The synthesis of potassium ferric ethylenediaminetetraacetate typically involves the reaction of ferric salts with ethylenediaminetetraacetic acid in the presence of potassium ions. A common method includes mixing ferrous sulfate with ethylenediaminetetraacetic acid under controlled pH conditions to form the desired complex:

This process allows for the production of stable aqueous solutions of potassium ferric ethylenediaminetetraacetate that can be utilized in various applications .

Potassium ferric ethylenediaminetetraacetate has diverse applications across multiple fields:

- Agriculture: Used as a chelating agent for iron to treat chlorosis in plants, facilitating iron uptake without altering soil pH.

- Biochemistry: Serves as a tool for studying iron metabolism and enzyme functions by controlling free iron concentrations.

- Environmental Science: Utilized in soil research to enhance the bioavailability of iron for plants and microbes.

- Molluscicides: Employed in agriculture to control pest populations by targeting specific organisms without harming non-target species .

Research indicates that potassium ferric ethylenediaminetetraacetate interacts significantly with various metal ions beyond just iron. For instance, it can sequester copper and lead ions, potentially influencing their bioavailability and toxicity profiles in ecological systems. These interactions are critical for understanding how this compound can mitigate heavy metal pollution .

Studies have also explored its role in manipulating oxidative stress responses through its interaction with hydrogen peroxide and other reactive species generated during Fenton reactions. By controlling iron availability, researchers can investigate the pathways involved in oxidative damage and cellular aging .

Several compounds exhibit similar chelating properties to potassium ferric ethylenediaminetetraacetate. Here is a comparison highlighting their uniqueness:

Potassium ferric ethylenediaminetetraacetate stands out due to its specific interaction with ferric ions while also being effective against other metals, making it versatile for both agricultural and biochemical applications. Its unique structure allows it to form stable complexes that are essential for various chemical processes and biological functions.

Potassium ferric ethylenediaminetetraacetate exhibits exceptional aqueous solubility characteristics that distinguish it from many other iron complexes. The compound demonstrates complete miscibility with water, making it highly suitable for aqueous applications [1] [2]. This remarkable solubility stems from the ionic nature of the complex and the hydrophilic properties conferred by both the potassium cation and the carboxylate groups within the ethylenediaminetetraacetate framework.

The molecular characteristics that facilitate this high solubility include a molecular weight of 383.2 g/mol and the molecular formula C₁₀H₁₂FeKN₂O₈ [1]. In aqueous solution, the compound typically maintains a pH of approximately 7.0, indicating near-neutral behavior that contributes to its stability in biological and environmental systems [1]. The specific gravity of 1.35 reflects the substantial mass contribution from the iron center and the organic ligand structure [1].

pH dependence represents a critical factor governing the stability and solubility behavior of this iron complex. Research demonstrates that iron chelated with ethylenediaminetetraacetic acid remains soluble within a defined pH range from 4.0 to 6.3 [3]. This pH stability window is particularly significant for practical applications, as it encompasses the slightly acidic to neutral conditions commonly encountered in industrial and biological systems.

The pH-dependent solubility mechanism involves protonation-deprotonation equilibria of the carboxylate groups within the ethylenediaminetetraacetate ligand. At lower pH values below 4.0, progressive protonation of carboxylate groups reduces the negative charge density, potentially compromising the stability of the iron-ligand coordination bonds. Conversely, at higher pH values exceeding 6.3, competing hydroxide coordination becomes increasingly favorable, leading to potential precipitation of iron hydroxide species [4].

The optimal pH range for effective chelation extends from 5.5 to 13.0, with maximum chelation efficiency observed between pH 10.0 and 13.0 [4]. However, this broader range must be balanced against the more restrictive solubility limits to ensure both complex stability and solution clarity in practical applications.

Thermodynamic Stability Constants with Iron(III)

The thermodynamic stability of potassium ferric ethylenediaminetetraacetate reflects the exceptionally strong coordination bonds between the iron(III) center and the hexadentate ethylenediaminetetraacetate ligand. Formation constant measurements reveal remarkably high stability values that underscore the thermodynamic favorability of this coordination complex.

The primary complex species, [Fe(EDTA)(H₂O)]⁻, exhibits a logarithmic stability constant of log β = 29.05 ± 0.01 under standard conditions of 0.1 M potassium nitrate at 25°C [5]. This extraordinarily high value indicates that the complex formation is thermodynamically highly favorable, with the equilibrium positioned almost entirely toward the complexed form.

Comparative analysis with other iron-ethylenediaminetetraacetic acid systems provides insight into the oxidation state dependence of stability. The Fe(III)-EDTA complex demonstrates log K = 25.1, significantly higher than the corresponding Fe(II)-EDTA complex with log K = 14.3 [6]. This substantial difference of approximately 11 orders of magnitude reflects the stronger electrostatic interactions between the higher-charged Fe(III) center and the anionic ligand.

The conditional formation constant at physiologically relevant pH 7.0 approaches log K' ≈ 18.5 [7], indicating that even after accounting for pH-dependent ligand protonation effects, the complex retains exceptional stability. This conditional constant represents the effective binding strength under conditions where not all ethylenediaminetetraacetic acid exists in its fully deprotonated tetraanionic form.

Thermodynamic parameters derived from temperature-dependent studies provide fundamental insight into the driving forces governing complex formation. The formation enthalpy (ΔH°) measures -11.5 ± 0.5 kJ/mol, indicating that complex formation is exothermic and enthalpically favorable [8]. This negative enthalpy change reflects the strong coordinative bonds formed between the iron center and the ligand donor atoms.

The entropy change (ΔS°) equals 440 J·mol⁻¹·K⁻¹, representing a substantial positive entropy contribution to the Gibbs free energy [8]. This favorable entropy term arises primarily from the displacement of multiple water molecules from the iron coordination sphere upon ethylenediaminetetraacetate binding, resulting in increased translational freedom of the released solvent molecules.

The temperature dependence of stability constants follows van't Hoff behavior, with the relationship log K = -ΔH°/(2.303RT) + ΔS°/(2.303R) providing predictive capability for stability under varying thermal conditions. The predominantly entropy-driven thermodynamics ensure that the complex maintains high stability across a broad temperature range.

Redox Behavior and Electrochemical Properties

The electrochemical characteristics of potassium ferric ethylenediaminetetraacetate reveal complex redox behavior that depends critically on solution conditions, particularly pH and ligand concentration. Standard redox potential measurements establish the Fe(III)/Fe(II) couple at 0.17 V versus the standard hydrogen electrode [9], representing a significant cathodic shift compared to the aqueous Fe³⁺/Fe²⁺ couple in the absence of complexing agents.

pH-dependent redox behavior demonstrates pronounced variations in electrochemical potentials across different pH regimes. At pH 10 under alkaline conditions, cyclic voltammetry measurements reveal a midpoint potential of -0.075 V versus the standard hydrogen electrode [10]. This substantial negative shift reflects the stabilization of the Fe(III) oxidation state through stronger coordinative interactions with the fully deprotonated ethylenediaminetetraacetate ligand.

Under neutral conditions at pH 7, the midpoint potential shifts positively to 0.058 V versus the standard hydrogen electrode [10]. This pH dependence follows a systematic trend with a slope of approximately -0.044 V per pH unit increase above pH 6.8 [10]. This relationship indicates that the electrochemical potential becomes more negative as the solution becomes more basic, consistent with the progressive deprotonation of ethylenediaminetetraacetate carboxylate groups.

Low pH electrochemical behavior reveals distinctly different characteristics. In strongly acidic solutions with pH below 3.8, the formal potential decreases by 130 mV per unit pH decrease, and becomes dependent on ethylenediaminetetraacetate concentration [11]. This behavior suggests the formation of mixed hydroxo-ethylenediaminetetraacetate complexes with altered coordination environments and modified redox properties.

Reversibility characteristics obtained through cyclic voltammetry indicate reversible or quasi-reversible electron transfer behavior under most conditions [6] [12]. The observation of well-defined cathodic and anodic peaks with minimal peak separation suggests facile electron transfer kinetics at the electrode surface. However, the degree of reversibility can be influenced by scan rate, temperature, and solution composition.

Kinetic analysis of the Fe(II) oxidation process reveals complex mechanistic behavior. Under aerobic conditions, the oxidation reaction follows first-order kinetics with respect to oxygen concentration and second-order kinetics with respect to Fe(II)-ethylenediaminetetraacetate concentration [13]. Temperature studies between 20-60°C at pH 7.5 demonstrate activation energy values of 27.2 ± 2.3 kJ/mol for the ferrous ethylenediaminetetraacetate oxidation process [13].

The electrochemical stability of the complex enables its application in redox-active systems. The ability to undergo reversible Fe(III)/Fe(II) cycling while maintaining ligand coordination makes this complex valuable for applications requiring controlled electron transfer processes.

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability and decomposition behavior of potassium ferric ethylenediaminetetraacetate follows a complex multi-step pathway that depends on atmospheric conditions, temperature ramping rates, and the physical state of the sample. Solid-state thermal analysis reveals a systematic decomposition sequence that provides insight into the structural stability limits of this coordination complex.

Initial dehydration processes occur between room temperature and 200°C, involving the stepwise loss of crystal lattice water molecules [14]. This endothermic process represents the first stage of thermal decomposition and typically accounts for 2-3 water molecules per complex unit, depending on the specific hydration state of the crystalline material.

Primary decomposition events between 200-300°C involve the simultaneous loss of coordinated water molecules and the onset of carbon dioxide evolution from carboxylate group decomposition [14]. Thermogravimetric analysis coupled with mass spectrometry identifies CO₂ as a primary gaseous product during this temperature regime, indicating decarboxylation reactions that compromise the structural integrity of the ethylenediaminetetraacetate ligand.

Rapid degradation phase occurs between 280-330°C, characterized by a sharp exothermic peak in differential thermal analysis measurements [14]. This phase involves the rapid combustion of organic residues and represents the most thermally unstable region for the complex. During this phase, reduction of Fe(III) to Fe(II) occurs simultaneously with ligand decomposition, as confirmed by Mössbauer spectroscopy studies [14].

Complete ligand breakdown progresses between 350-500°C, yielding various organic fragments and further CO₂ evolution [15] [16]. The thermal stability order among different metal-ethylenediaminetetraacetate complexes follows the sequence Zn > Mn > Cu > Fe, indicating that the iron complex exhibits relatively low thermal stability compared to other transition metal analogs [15].

Final oxidation processes above 500°C result in magnetite (Fe₃O₄) formation as the ultimate solid residue [14]. This phase represents the complete mineralization of the organic components and the oxidative conversion of metallic iron to its stable oxide form.

Aqueous thermal decomposition follows different pathways with distinct kinetic parameters. At 125°C in aqueous solution at pH 9.3, the complex undergoes hydrolytic cleavage with a half-life of approximately 3 hours [17]. This process cleaves the ethylenic C-N bonds to produce N-(2-hydroxyethyl)iminodiacetic acid (HEIDA) and iminodiacetic acid (IDA) as primary products.

Enhanced degradation kinetics at 200°C in aqueous media demonstrate pseudo-first-order behavior with a rate constant of 1.4 ± 0.2 h⁻¹ [18]. The activation energy for this aqueous decomposition process measures 28.6 kcal/mol, indicating a substantial energy barrier that must be overcome for thermal degradation to proceed.

Atmospheric dependence plays a crucial role in determining decomposition pathways. Under inert atmosphere conditions, different product distributions arise compared to aerobic decomposition, with oxygen availability influencing both the kinetics and the final oxidation states of metal-containing residues.

Spectroscopic Fingerprints (UV-Visible, Infrared, Nuclear Magnetic Resonance)

The spectroscopic characterization of potassium ferric ethylenediaminetetraacetate provides distinctive analytical signatures that enable identification, quantification, and structural analysis across multiple complementary techniques. UV-visible spectroscopy reveals characteristic absorption features that arise from electronic transitions within the coordination complex.

Electronic absorption characteristics manifest as the distinctive yellow-brown coloration observed in aqueous solutions of the complex [19] [20]. This coloration results from charge transfer transitions between the iron center and the ethylenediaminetetraacetate ligand, specifically ligand-to-metal charge transfer (LMCT) processes that occur in the visible region of the electromagnetic spectrum.

Quantitative UV-visible analysis identifies specific absorption maxima that enable analytical determination of complex concentration. The Fe(III)-ethylenediaminetetraacetate complex exhibits a primary absorption maximum at 258 nm, while uncomplexed Fe(III) shows absorption at 305 nm [21]. This spectral differentiation allows for the determination of ethylenediaminetetraacetate concentrations as low as 10⁻⁶ M through comparative absorbance measurements at these two wavelengths [21].

Infrared spectroscopic fingerprints provide detailed information about the molecular vibrations characteristic of both the ethylenediaminetetraacetate ligand and its coordination to the iron center. Characteristic C-O and C-N stretching vibrations from carboxylate and amine groups create distinctive spectral patterns that confirm complex formation and structural integrity [22].

Key infrared absorption bands appear at approximately 1615 cm⁻¹ and 1401 cm⁻¹, representing fundamental vibrational modes of the ethylenediaminetetraacetate framework [22]. These bands serve as diagnostic peaks for identification purposes, with detection limits reaching 1.5 mg/mL in aqueous solutions. However, these techniques prove insufficient for detecting ethylenediaminetetraacetate in complex biological matrices such as blood at typical anticoagulant concentrations of 1-1.5 mg/mL [22].

Nuclear magnetic resonance spectroscopy provides the most detailed structural information about the coordination complex in solution. ¹H NMR spectroscopy reveals chemical shift variations that reflect the electronic environment changes upon complex formation [23]. The ethylenediaminetetraacetate ligand exhibits distinct resonance patterns that change upon coordination to different metal ions due to conformational changes and varying degrees of electronegativity.

Advanced NMR techniques including ¹⁷O NMR transverse relaxation measurements provide information about water exchange kinetics at the iron center [24]. Variable temperature NMR experiments enable determination of activation parameters for dynamic processes, while nuclear magnetic relaxation dispersion (NMRD) profiles yield information about rotational dynamics and electronic relaxation processes [24].

Terahertz time-domain spectroscopy offers unique fingerprint identification capabilities through detection of M-O and M-N vibrational modes that reveal intermolecular interactions [25]. This technique provides characteristic absorption bands in the 0-2.2 THz region that serve as distinctive fingerprints for different metal-ethylenediaminetetraacetate complexes.

Raman spectroscopy complements infrared analysis by providing information about metal-ligand vibrations and coordination environment symmetry [26]. The vibrational frequencies observed in Raman spectra are sensitive to changes in metal oxidation state, ligand field strength, and coordination geometry, making this technique valuable for structural characterization and complex identification.